![molecular formula C20H13NO3S B5857754 N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5857754.png)
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, also known as MBCO-AM, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzochromene derivatives, which have been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. It has also been shown to induce oxidative stress and DNA damage in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been found to exhibit a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-angiogenic activity. It has also been shown to modulate the expression of various genes involved in cell proliferation and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide in lab experiments is its potent anti-tumor activity, which makes it a valuable tool for studying cancer biology. However, one of the limitations of using N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. One area of focus could be on elucidating its mechanism of action, which would provide valuable insights into its potential therapeutic applications. Another area of focus could be on developing more efficient synthesis methods for N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide, which would facilitate its use in lab experiments. Additionally, further studies on the toxicity and pharmacokinetics of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide would be necessary to evaluate its potential for clinical use.
Métodos De Síntesis
The synthesis of N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with 2-mercaptophenylamine in the presence of a catalyst. The resulting product is then treated with ethyl chloroformate to obtain N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide. This synthesis method has been optimized to yield a high purity product with good yields.
Aplicaciones Científicas De Investigación
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
3-oxo-N-(2-sulfanylphenyl)benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO3S/c22-19(21-16-7-3-4-8-18(16)25)15-11-14-13-6-2-1-5-12(13)9-10-17(14)24-20(15)23/h1-11,25H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRLBDZXOAAWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-mercaptophenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



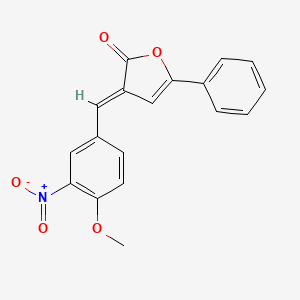

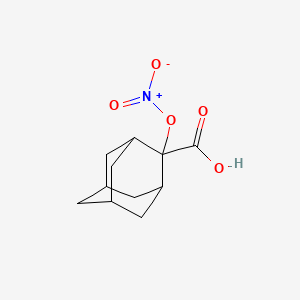

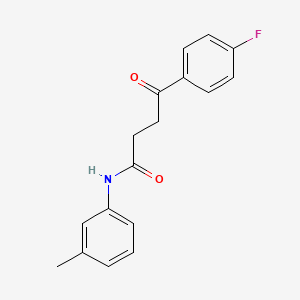

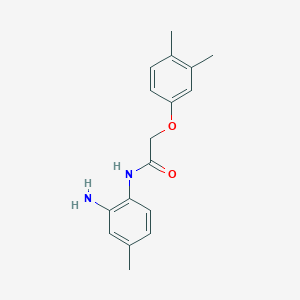
![N'-[(2-chloro-4-methylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5857733.png)
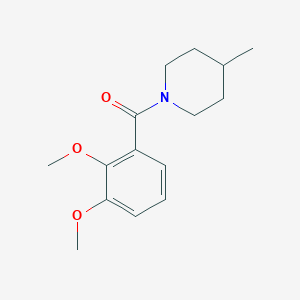
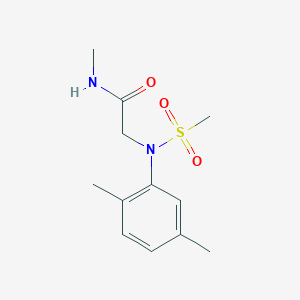
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)nicotinamide](/img/structure/B5857774.png)
